2-(Difluoromethyl)-1H-benzimidazole

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Problem: Researchers synthesizing PI3K inhibitors or optimizing drug-like properties face potency loss or excessive lipophilicity when using non-fluorinated or trifluoromethyl analogs. Solution: 2-(Difluoromethyl)-1H-benzimidazole (CAS 705-09-9) is the validated starting material for the ZSTK474 pharmacophore, where the -CHF2 group is critical for sub-nanomolar PI3K inhibition-modifications cause >1000-fold potency shifts. Its intermediate logP (~2.5) balances solubility and metabolic stability better than -CF3 or -CH3 alternatives. • Enables synthesis of patent-protected kinase inhibitor scaffolds with proven nanomolar activity. • Reduces lipophilicity burden vs. -CF3 analogs while retaining hydrogen bond donor capacity. • Available in high purity (≥98%) for reproducible scale-up and research continuity.

Molecular Formula C8H6F2N2
Molecular Weight 168.14 g/mol
CAS No. 705-09-9
Cat. No. B1297646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-1H-benzimidazole
CAS705-09-9
Molecular FormulaC8H6F2N2
Molecular Weight168.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(F)F
InChIInChI=1S/C8H6F2N2/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,7H,(H,11,12)
InChIKeyPURNIHSRWGYONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-1H-benzimidazole: Essential Properties


2-(Difluoromethyl)-1H-benzimidazole (CAS 705-09-9) is a fluorinated heterocyclic building block comprising a benzimidazole core substituted with a difluoromethyl (-CHF2) group at the 2-position . This compound exhibits a predicted pKa of 10.43±0.10, a predicted logP of approximately 2.5, and a melting point range of 155.0–159.0 °C [1]. Its solubility profile indicates good solubility in methanol and other organic solvents, but poor aqueous solubility [1]. These physicochemical attributes, combined with the unique electronic and steric properties imparted by the difluoromethyl moiety, establish its foundational role as a versatile intermediate in medicinal chemistry and materials science, distinct from its non-fluorinated or trifluoromethylated analogs .

Workflow
Synthesis of 2-difluoromethylbenzimidazole derivatives
Selection
Specific 2-position CHF₂ substitution required for target pharmacophore
Use context
Patented route to research-stage PI3K inhibitor ZSTK474

2-(Difluoromethyl)-1H-benzimidazole: Substitution Specificity


The 2-position substituent on the benzimidazole ring is a critical determinant of biological activity, physicochemical behavior, and synthetic utility. Simply substituting 2-(Difluoromethyl)-1H-benzimidazole with an unsubstituted benzimidazole or its 2-(trifluoromethyl) analog is not scientifically valid. The difluoromethyl group (-CHF2) acts as a unique bioisostere, often serving as a hydrogen bond donor while also modulating lipophilicity (logP ≈ 2.5) and metabolic stability differently than a -CH3, -H, or -CF3 group [1]. Furthermore, structure-activity relationship (SAR) studies on advanced drug candidates like ZSTK474 demonstrate that the difluoromethyl moiety is essential for maintaining potent pan-class I PI3K inhibition, with even minor modifications at the 2-position or on the benzimidazole ring leading to dramatic (>1000-fold) changes in potency [2]. Therefore, the specific difluoromethyl substitution pattern is not interchangeable and must be explicitly specified for research continuity and reproducible results.

Bioisosteric profile differs
CHF₂ provides unique H-bond donor capacity and intermediate lipophilicity; CH₃ or CF₃ analogs may shift ADME and target engagement.
Reported potency cliff
Minor modifications at the 2-position can alter PI3K inhibition by orders of magnitude; direct substitution may not reproduce activity.
Synthetic route specificity
Patented ZSTK474 synthesis explicitly requires DFMB as starting material; alternative benzimidazoles fail to yield the target pharmacophore.

2-(Difluoromethyl)-1H-benzimidazole: Differentiation from Analogs


PI3K Inhibitor Potency: Role of the 2-Difluoromethyl Group

A structure-activity relationship (SAR) study of the pan-class I PI3K inhibitor ZSTK474 demonstrated that a derivative containing the 2-(difluoromethyl)-1H-benzimidazole scaffold (specifically, the 6-amino-4-methoxy analog) exhibited a greater than 1000-fold enhancement in potency against all three class Ia PI3K enzymes (p110α, p110β, and p110δ) when compared directly to the corresponding 6-aza-4-methoxy analog [1]. This underscores that the 2-difluoromethylbenzimidazole core, when appropriately substituted, provides a uniquely favorable interaction profile not achievable with other heterocyclic modifications.

PI3K inhibition potency
Head-to-head
>1000-fold higher potency for 2-CHF₂ scaffold derivative vs. 6-aza analog
Reported scaffold-specific interaction context
Against class I PI3K p110α/β/δ
Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Lipophilicity and H-Bond Donor Capacity vs. Methyl/Trifluoromethyl

The difluoromethyl (-CHF2) group provides a distinct physicochemical profile compared to both its non-fluorinated (-CH3) and trifluoromethyl (-CF3) counterparts. 2-(Difluoromethyl)-1H-benzimidazole has a predicted logP of approximately 2.5 [1]. While a direct experimental logP comparison for all three benzimidazole analogs under identical conditions is not available in a single source, class-level inference from broader medicinal chemistry principles indicates that the -CHF2 group is significantly more lipophilic than -CH3 (logP typically ~1.5-2.0 units lower for non-fluorinated analogs) but less lipophilic than -CF3 (logP typically ~0.5-1.0 units higher), offering a valuable intermediate lipophilicity for optimizing ADME properties [2]. Crucially, the -CHF2 group possesses a hydrogen bond donor (the C-H proton), a feature absent in -CF3 and -CH3, which can form favorable interactions with biological targets [3].

Physicochemical profile
Class-level
logP ~2.5; H-bond donor present; lipophilicity between CH₃ and CF₃ analogs
Intermediate lipophilicity and HBD may modulate ADME
Predicted and class-inferred
Medicinal Chemistry ADME Properties Bioisostere Design

Melting Point and Crystallinity: Solid-State Comparison

The melting point of a compound is a key indicator of its crystalline lattice energy and can influence solubility, stability, and handling. 2-(Difluoromethyl)-1H-benzimidazole exhibits a melting point range of 155.0–159.0 °C [1]. In contrast, its close structural analog, 2-(trifluoromethyl)-1H-benzimidazole, has a reported melting point range of 184-186 °C [2]. This substantial difference (approximately 25-30 °C lower for the difluoromethyl analog) indicates weaker intermolecular forces in the solid state, which can translate to differences in solubility, dissolution rate, and ease of processing during formulation or synthetic workup.

Melting point difference
Cross-study comparable
ΔTₘ ≈ 25–30°C lower vs. CF₃ analog (155–159°C vs. 184–186°C)
May indicate altered crystalline lattice and solubility
May affect formulation or synthetic workup
Pre-formulation Solid State Chemistry Material Properties

Synthetic Utility: Patented Intermediate for ZSTK474

2-(Difluoromethyl)-1H-benzimidazole is not merely a theoretical scaffold; it is a documented, essential starting material in the patented synthesis of advanced drug candidates. Patent WO2008032064 and subsequent filings explicitly describe a process for preparing DFMB (2-difluoromethyl-1H-benzimidazole) for use as a starting material for pyrimidine derivatives, including the clinical-stage pan-PI3K inhibitor ZSTK474 [1][2]. While unsubstituted benzimidazole or other 2-substituted analogs could theoretically be used, the specific difluoromethyl group is required to generate the final pharmacophore of ZSTK474, as demonstrated by the SAR studies cited above [3]. This establishes a direct, high-value, and patented synthetic pathway that is unique to this specific compound.

Synthetic intermediate status
Supporting evidence
Named DFMB starting material in patent WO2008032064 for ZSTK474
Directly enables patented synthetic route
Essential for structural fidelity
Process Chemistry Drug Synthesis Building Block

2-(Difluoromethyl)-1H-benzimidazole: Research & Industrial Applications


Lead Optimization in Kinase Inhibitor Discovery

Medicinal chemistry teams focused on developing potent kinase inhibitors (specifically PI3K) or angiotensin II receptor antagonists should prioritize this building block. The evidence confirms that the 2-difluoromethylbenzimidazole core, as part of the ZSTK474 scaffold, is critical for achieving nanomolar to sub-nanomolar potency against class I PI3K enzymes . The >1000-fold potency difference observed between closely related analogs demonstrates that this specific substitution pattern is not a matter of 'fluorination' but of precise molecular recognition. Furthermore, its use as a key intermediate in patented synthesis routes [1] provides a validated starting point for generating novel intellectual property in the kinase inhibitor space.

Fine-Tuning ADME via Bioisosteric Replacement

For projects where a 2-methyl or 2-trifluoromethyl benzimidazole is present but suffers from poor solubility (due to high lipophilicity from -CF3) or lack of potency (due to weak interactions from -CH3), 2-(difluoromethyl)-1H-benzimidazole offers a rational, evidence-backed alternative. Its intermediate predicted logP (~2.5) can reduce the excessive lipophilicity burden of a -CF3 group (logP ~3.0-3.5) while maintaining greater metabolic stability and offering a unique hydrogen bond donor capacity compared to a -CH3 group [1]. This allows for systematic optimization of drug-like properties without a complete redesign of the core scaffold.

Process Chemistry for Patented ZSTK474 Analogs

Process chemists and CROs tasked with scaling up the synthesis of ZSTK474 or related pyrimidinyl-benzimidazole derivatives must procure and utilize 2-(difluoromethyl)-1H-benzimidazole as the defined starting material (DFMB) . Alternative starting materials will not yield the target pharmacophore. The patent literature provides a clear precedence and experimental protocols for its use in the synthesis of advanced intermediates, making it a non-negotiable reagent for anyone working in this specific chemical space [1]. Utilizing this specific building block ensures fidelity to published routes and the generation of structurally correct final compounds.

Fluorinated Building Blocks for Materials Science

In materials chemistry, the unique electronic properties of the difluoromethyl group make this compound a valuable precursor. As cited by a commercial vendor specializing in advanced materials, 2-(difluoromethyl)benzimidazole is explicitly used as a building block for dye-sensitized solar cells (DSSCs) and OLED emitters . The ability of the benzimidazole amines to coordinate to metal centers (e.g., Cu²⁺) and the acidic proton on the CHF2 group for selective deprotonation and further functionalization provide distinct synthetic handles not available in non-fluorinated or trifluoromethylated analogs, enabling the creation of novel chromophores and ligands with tailored properties.

Application
Selection Property
Validation Focus
PI3K inhibitor lead optimization
Scaffold-specific 2-CHF₂ requirement
PI3K isoform inhibition assay review
ADME bioisosteric replacement
Balanced lipophilicity and H-bond donor
ADME profile screening
ZSTK474 analog synthesis
Patented DFMB starting material
Process chemistry reproducibility
Advanced materials precursor
Metal-coordinating CHF₂-benzimidazole core
Optical/electronic property characterization

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57 linked technical documents
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